(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone
Brand Name: Vulcanchem
CAS No.: 1603124-99-7
VCID: VC0108533
InChI: InChI=1S/C12H12ClNO2/c13-8-4-5-9(10(14)7-8)12(15)11-3-1-2-6-16-11/h3-5,7H,1-2,6,14H2
SMILES: C1CC=C(OC1)C(=O)C2=C(C=C(C=C2)Cl)N
Molecular Formula: C₁₂H₁₂ClNO₂
Molecular Weight: 237.68

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone

CAS No.: 1603124-99-7

Cat. No.: VC0108533

Molecular Formula: C₁₂H₁₂ClNO₂

Molecular Weight: 237.68

* For research use only. Not for human or veterinary use.

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone - 1603124-99-7

Specification

CAS No. 1603124-99-7
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68
IUPAC Name (2-amino-4-chlorophenyl)-(3,4-dihydro-2H-pyran-6-yl)methanone
Standard InChI InChI=1S/C12H12ClNO2/c13-8-4-5-9(10(14)7-8)12(15)11-3-1-2-6-16-11/h3-5,7H,1-2,6,14H2
SMILES C1CC=C(OC1)C(=O)C2=C(C=C(C=C2)Cl)N

Introduction

# (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone: A Comprehensive Analysis

This compound, denoted as (2-amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone, is a synthetic intermediate with structural features that combine aromatic and heterocyclic motifs. Its primary applications lie in organic synthesis, particularly in the development of bioactive molecules. Below is a detailed breakdown of its properties, synthesis, and research implications.

Molecular Identity and Formula

The compound’s molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol . Its structure comprises two distinct aryl groups linked by a ketone moiety:

  • 2-Amino-4-chlorophenyl group: A benzene ring substituted with an amino (-NH₂) group at position 2 and a chlorine atom at position 4.

  • 3,4-Dihydro-2H-pyran-6-yl group: A partially saturated six-membered oxygen-containing ring (pyran) with a ketone substituent at position 6.

PropertyValueSource
CAS Number1603124-99-7
Molecular FormulaC₁₂H₁₂ClNO₂
Molecular Weight237.68 g/mol
SMILES NotationNot directly provided

Key Functional Groups

The molecule’s reactivity is governed by:

  • Amino Group (-NH₂): Participates in nucleophilic reactions, such as acylation or alkylation.

  • Chloro Substituent: May undergo electrophilic substitution or serve as a leaving group in cross-coupling reactions.

  • Ketone Moiety (C=O): Enables condensation reactions or reductions to secondary alcohols.

  • Dihydropyran Ring: Contributes to steric and electronic effects, potentially influencing reaction pathways.

Synthesis and Preparation

Table 1: Hypothetical Reagents and Conditions

StepReagents/ConditionsPurpose
1. Pyran Ring FormationAcid-catalyzed cyclizationConstruct dihydropyran core
2. Ketone InstallationAcetyl chloride, Lewis acidIntroduce ketone at position 6
3. Coupling ReactionUllmann-type couplingAttach 2-amino-4-chlorophenyl group

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the pyran ring may reduce reaction efficiency.

  • Regioselectivity: Control of substitution patterns on the benzene ring is critical.

  • Purity: Isolation of the desired isomer from byproducts requires rigorous purification.

Applications in Chemical Research

Role as a Building Block

The compound serves as a versatile intermediate in synthesizing:

  • Pharmaceuticals: Potential use in developing kinase inhibitors or anticancer agents .

  • Agrochemicals: Derivatives may exhibit herbicidal or fungicidal activity.

Derivative TypeBiological TargetExample Reaction
Pyrazole hybridsKinase enzymesCyclization with hydrazine
Benzimidazole analogsFungal pathogensCondensation with o-phenylenediamine

Research-Grade Specifications

Commercial suppliers (e.g., Clinivex, Hölzel Biotech) offer this compound with the following characteristics:

ParameterSpecificationSource
Purity≥95% (HPLC)
Packaging250 mg–750 mg vials
Storage-20°C (anhydrous conditions)

Physical and Spectroscopic Properties

Basic Properties

Limited data are available, but trends can be inferred:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ketone and amino groups.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide-like structure.

Spectroscopic Data

Hypothetical spectral features include:

  • IR (cm⁻¹): ~1650 (C=O stretch), ~3350 (N–H stretch).

  • ¹H NMR (δ): Aromatic protons (7.0–8.0 ppm), dihydropyran protons (1.5–3.5 ppm).

RiskPrecautions
IrritationUse gloves, goggles, and lab coat
Respiratory SensitivityWork in fume hood
FlammabilityAvoid open flames

Research Gaps and Future Directions

Unanswered Questions

  • Biological Activity: No public data on in vitro/in vivo efficacy.

  • Crystallization Behavior: No reported crystal structures (blocked access in ).

  • Optimized Synthesis: Scalable routes remain undocumented.

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